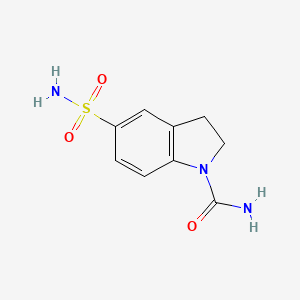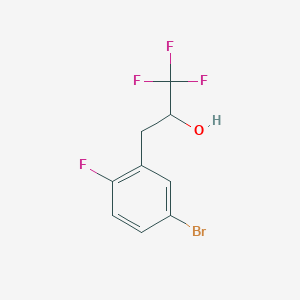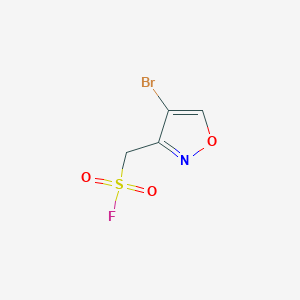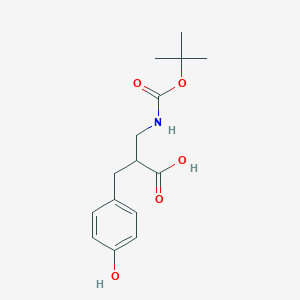
3-Ethyl-5-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is widely used in various fields of research and industry due to its unique properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and halogenation. The process begins with the nitration of ethylbenzene to form 3-ethyl-5-nitrobenzene. This intermediate is then reduced to 3-ethyl-5-aminobenzene using a reducing agent such as iron and hydrochloric acid. Finally, the fluorination of 3-ethyl-5-aminobenzene is carried out using a fluorinating agent like hydrogen fluoride to obtain 3-Ethyl-5-fluoroaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-ethyl-5-fluoroaniline.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 3-ethyl-5-fluoroaniline.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
3-Ethyl-5-fluoroaniline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their activity and function. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
Comparison with Similar Compounds
4-Fluoroaniline: Similar in structure but differs in the position of the fluorine atom.
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-methylaniline: Another fluorinated aniline derivative with different substitution patterns
Uniqueness: 3-Ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11ClFN |
|---|---|
Molecular Weight |
175.63 g/mol |
IUPAC Name |
3-ethyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
InChI Key |
JANWACDNQREIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


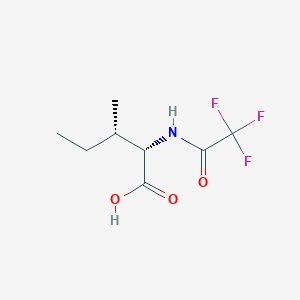
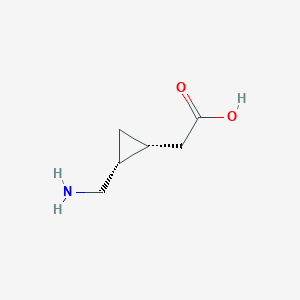
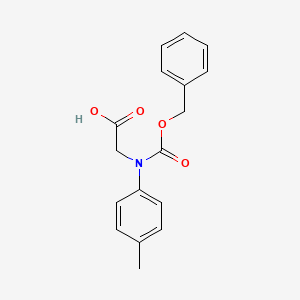
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
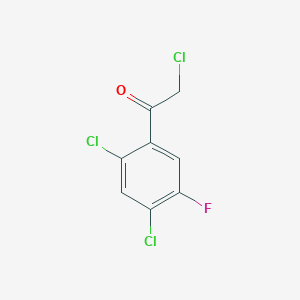
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
